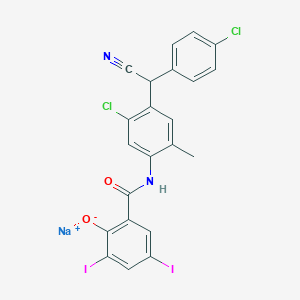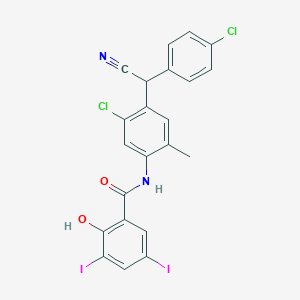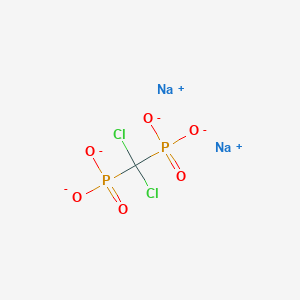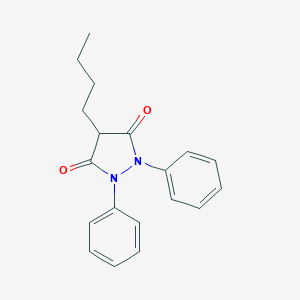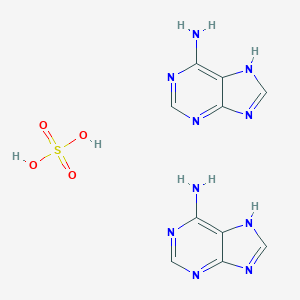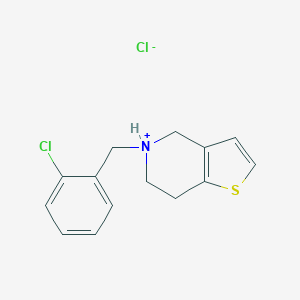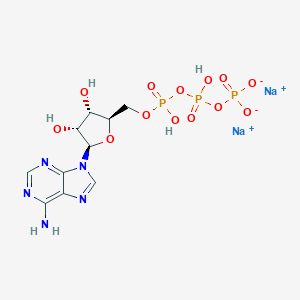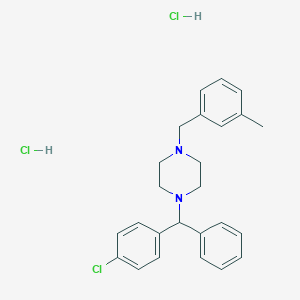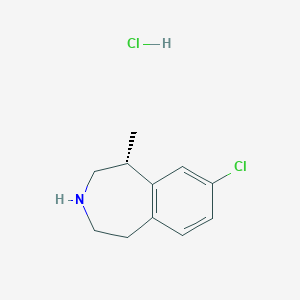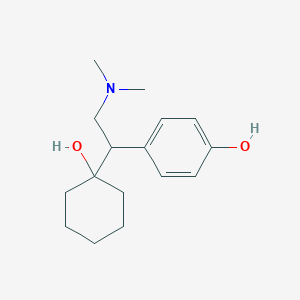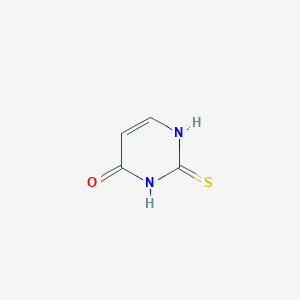
NEOMYCIN SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Framycetin sulfate is an aminoglycoside antibiotic derived from Streptomyces fradiae. It is primarily used in the treatment of bacterial infections, particularly those involving the eyes, ears, and skin. Framycetin sulfate is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Mecanismo De Acción
Target of Action
Neomycin sulfate, also known as Framycetin sulfate, is an aminoglycoside antibiotic derived from the metabolic products of Streptomyces fradiae . It primarily targets bacterial ribosomes , which are crucial for protein synthesis and survival of bacteria .
Mode of Action
This compound exerts its pharmacological effects by binding to bacterial ribosomes and inhibiting protein synthesis . This interaction disrupts protein synthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
This compound affects the hexose monophosphate (HMP) pathway . It enhances the expression of neo genes involved in the neomycin B biosynthesis pathway . The addition of inorganic salts such as ammonium sulfate can promote neomycin B biosynthesis and cell growth .
Pharmacokinetics
It is also used in combination with other compounds in otic suspensions for treating bacterial infections in the external auditory canal .
Result of Action
The primary result of this compound’s action is the suppression of bacterial growth and survival . By inhibiting protein synthesis, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of inorganic salts like ammonium sulfate can enhance neomycin B biosynthesis . Additionally, the character of the microbial flora in the intestine may influence the effectiveness of this compound .
Aplicaciones Científicas De Investigación
Framycetin sulfate has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
Neomycin sulfate mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It achieves its bactericidal action by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis .
Cellular Effects
This compound displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . It has been shown to induce thermal stabilization of triplex DNA, while having little or almost no effect on the B-DNA duplex stabilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts the translational machinery of bacterial protein synthesis . This prevents the normal initiation of bacterial translation, where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been reported that nephrotoxic effects were noted in mice, guinea-pigs, and dogs after repeated parenteral administration
Metabolic Pathways
This compound is involved in the metabolic pathways of Streptomyces fradiae . It is produced naturally by the bacterium Streptomyces fradiae . The precursor compounds and energy generated by primary metabolism can be used to synthesize this compound .
Transport and Distribution
It is known that this compound is poorly absorbed from the gastrointestinal tract of humans and animals, and it has low absorption from the udder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Framycetin sulfate is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium produces neomycin, which is then hydrolyzed to yield neamine and neobiosamine B. These components are further processed to obtain framycetin .
Industrial Production Methods
In industrial settings, the production of framycetin sulfate involves large-scale fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the antibiotic. The final product is then converted to its sulfate form for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Framycetin sulfate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction breaks down framycetin into its constituent components, neamine and neobiosamine B.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its antimicrobial activity.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to break down the molecule.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Neamine and Neobiosamine B: These are the primary products formed during the hydrolysis of framycetin.
Oxidized and Reduced Derivatives: These products result from oxidation and reduction reactions, respectively.
Substituted Derivatives: These are formed when functional groups within the molecule are replaced.
Comparación Con Compuestos Similares
Similar Compounds
Neomycin B: A closely related aminoglycoside antibiotic produced by the same bacterium, Streptomyces fradiae.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Gentamicin: An aminoglycoside antibiotic used to treat severe bacterial infections.
Uniqueness
Framycetin sulfate is unique in its specific binding to the 30S ribosomal subunit, which results in a high degree of specificity and potency against certain bacterial strains. Its broad-spectrum activity and effectiveness in topical formulations make it a valuable antibiotic in both clinical and research settings .
Propiedades
Número CAS |
1405-10-3 |
|---|---|
Fórmula molecular |
C23H48N6O17S |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |
Clave InChI |
OIXVKQDWLFHVGR-GQTDVWSESA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Key on ui other cas no. |
1405-10-3 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
1404-04-2 (Parent) |
Solubilidad |
Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |
Sinónimos |
Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |
Origen del producto |
United States |
Q1: How does neomycin sulfate exert its antibacterial effect?
A1: [] this compound is an aminoglycoside antibiotic that acts by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. For more information on this mechanism, refer to [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with this compound and its inclusion compound with β‐cyclodextrin].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers don't explicitly state the molecular formula and weight, this information can be readily found in chemical databases like PubChem and ChemSpider. Please refer to those resources for detailed structural information.
Q3: Has this compound been incorporated into polymeric materials for medical applications?
A3: [] Yes, this compound has been successfully incorporated into poly(L-lactic acid) (PLLA) and poly(e-caprolactone) (PCL) films. These films demonstrated antibacterial activity against Escherichia coli, suggesting their potential use in biodegradable/bioabsorbable sutures for preventing post-surgical infections. This research is detailed in [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with this compound and its inclusion compound with β‐cyclodextrin].
Q4: What is the impact of hexadecyl alcohol on this compound release from polymeric films?
A4: [] Research indicates that hexadecyl alcohol can suppress or decrease the release of this compound from both ethyl cellulose and polyamide films. Conversely, tributyl citrate, another plasticizer, was found to increase this compound release from ethyl cellulose films. These findings highlight the importance of plasticizer selection in controlling drug release from polymeric drug delivery systems. This research is detailed in [In Vitro Release of this compound from Polymeric Films].
Q5: What is the impact of pH on the stability of this compound in solutions?
A5: [] Studies show that adjusting the pH value of this compound solutions to between 4 and 5 using hydrochloric acid (HCl) prevents the solution from turning yellow after sterilization at 100 °C. This suggests that maintaining a slightly acidic environment enhances the stability of this compound solutions during sterilization. This research is detailed in [Preparation and Quality Control of Sterilized this compound Solution].
Q6: What is the bioavailability of this compound after oral administration in swine?
A6: [] Research indicates that the absolute bioavailability of this compound after oral administration in swine is relatively low at 4.84% ± 0.03. This suggests that a significant portion of the orally administered dose is not absorbed into the systemic circulation. This finding has implications for dosing regimens and efficacy of oral this compound in swine. This research is detailed in [Pharmacokinetics of this compound after intravenous and oral administrations in swine.].
Q7: Has this compound been investigated for its efficacy in treating colibacillosis in turkeys?
A7: [] Yes, this compound has been studied for its efficacy in controlling mortality associated with colibacillosis (caused by Escherichia coli) in growing turkeys. The study demonstrated that administering this compound in drinking water effectively reduced mortality in turkeys challenged with E. coli. This research is detailed in [Efficacy of this compound water medication on the control of mortality associated with colibacillosis in growing turkeys.].
Q8: What is the impact of this compound on the growth of probiotic bacteria?
A8: [] Research indicates that this compound significantly inhibits the growth of several probiotic bacteria, including Lactobacillus acidophilus, Bifidobacterium bifidum, Lactobacillus bulgaricus, Lactobacillus rhamnosus, and Lactobacillus casei. This finding suggests that this compound use could potentially disrupt the balance of beneficial gut microbiota. This research is detailed in [Effect of polimixin B and this compound on growth of selected probiotics].
Q9: Are there any known mechanisms of resistance to this compound in bacteria?
A9: While the provided papers don't extensively cover specific resistance mechanisms, it is a well-known phenomenon with aminoglycosides. Resistance can develop through enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance.
Q10: What are the potential adverse effects of this compound on the skin?
A10: Although not extensively discussed in the provided research, this compound, like other aminoglycosides, can cause allergic contact dermatitis in some individuals. This is a type IV hypersensitivity reaction, and its symptoms can range from mild irritation to severe skin inflammation. This information highlights the importance of careful consideration and potential allergy testing before topical use.
Q11: What analytical methods are commonly used to quantify this compound?
A11: [, , ] Several analytical methods have been employed for the quantification of this compound, including high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection, spectrophotometry, and microbiological assays. The choice of method often depends on the specific application, required sensitivity, and available resources. For more details, refer to the papers [DEVELOPMENT OF THE METHOD FOR QUANTITATIVE DETERMINATION OF this compound IN VETERINARY PREPARATIONS WITH PRECOLUMN DERIVATIZATION AND FLUORESCENT DETECTION], [HPLC-ELSD determination of this compound and its related substance neamine], and [Validation of Microbiological Assay Design of this compound in 30 x 30 cm Rectangular Antibiotica Plate].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


